molecular formula C7H9ClN2O2 B12080393 2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride

2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B12080393
M. Wt: 188.61 g/mol
InChI Key: UITVICGBSYEWHI-UHFFFAOYSA-N
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Description

2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with a molecular formula of C7H9ClN2O2 and a molecular weight of 188.61 g/mol . This compound features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole-containing compounds, including 2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride, typically involves the formation of the imidazole ring through cyclization reactions. One common method involves the cyclization of amido-nitriles under mild conditions . Another approach uses N-heterocyclic carbenes as catalysts to form trisubstituted imidazoles from acetophenones and benzylic amines in the presence of an oxidant .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. These methods may include the use of metal catalysts, such as nickel, and specific reaction conditions to facilitate the formation of the desired imidazole ring .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, imidazole derivatives are known to inhibit certain enzymes, such as cytochrome P450, and can act as ligands for metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring and the presence of a cyclopropane carboxylic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)cyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H8N2O2.ClH/c10-7(11)5-1-4(5)6-2-8-3-9-6;/h2-5H,1H2,(H,8,9)(H,10,11);1H

InChI Key

UITVICGBSYEWHI-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CN=CN2.Cl

Origin of Product

United States

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